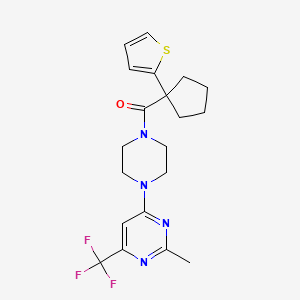

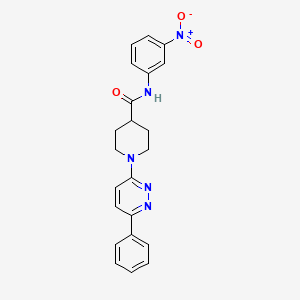

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with other reagents . The reaction is typically carried out at room temperature and the product is obtained after recrystallization from ethanol .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallographic techniques . The structure is typically characterized by the presence of a pyrimidinyl ring substituted with a methyl and a trifluoromethyl group .Applications De Recherche Scientifique

Antiviral Activity

The compound’s unique chemical structure suggests potential antiviral properties. Researchers have explored its efficacy against viral infections, particularly targeting RNA viruses. Preliminary studies indicate inhibition of viral replication, making it a promising candidate for antiviral drug development .

Anti-Inflammatory and Analgesic Effects

In recent investigations, this compound demonstrated anti-inflammatory and analgesic activities. It modulates key pathways involved in pain perception and inflammation. Further studies are needed to elucidate its mechanisms and optimize its therapeutic potential .

Antibacterial Properties

Laboratory assays have revealed antibacterial effects of this compound against both Gram-positive and Gram-negative bacteria. Its mode of action likely involves disrupting bacterial cell membranes or interfering with essential metabolic pathways .

Agrochemical Applications

The trifluoromethylpyrimidine moiety within the compound has relevance in agrochemicals. Researchers have explored its use as a structural motif for novel pesticides and herbicides. It may exhibit selective activity against specific pests or weeds .

Tuberculosis Treatment

Considering the urgent need for new tuberculosis drugs, this compound was evaluated for anti-tubercular activity. While not as potent as existing drugs, it showed promising inhibitory effects against Mycobacterium tuberculosis. Further optimization could enhance its efficacy .

Cancer Research

Although preliminary, there’s interest in assessing this compound’s impact on cancer cells. Its unique combination of functional groups may interfere with oncogenic pathways or inhibit tumor growth. Researchers are investigating its potential as an adjunct therapy .

Propriétés

IUPAC Name |

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N4OS/c1-14-24-15(20(21,22)23)13-17(25-14)26-8-10-27(11-9-26)18(28)19(6-2-3-7-19)16-5-4-12-29-16/h4-5,12-13H,2-3,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXJKTHHJBCYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B2550489.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2550490.png)

![1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-thiophen-3-ylazetidin-2-one](/img/structure/B2550492.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2550498.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)

![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)

![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)